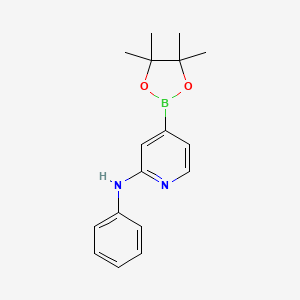

2-(PHENYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its versatility as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Phenylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

Protodeboronation: Radical initiators, solvents like methanol or ethanol.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Protodeboronation: The corresponding hydrocarbon.

Hydrolysis: The corresponding boronic acid.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. DYRK1A is a target for various neurodegenerative diseases and cancers, making this compound crucial for developing therapeutic agents against these conditions .

Enzyme Inhibition

2-(Phenylamino)pyridine-4-boronic acid pinacol ester exhibits significant enzyme inhibition properties. It has been shown to interact with proteases and other enzymes that require boron for their activity. This property is particularly relevant in the context of cancer treatment, where proteasome inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules . This application is vital for synthesizing various biologically active compounds.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on breast cancer cell lines using an MTT assay. The findings indicated significant reductions in cell viability at concentrations above 10 µM, demonstrating a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus using a disk diffusion method. Results showed promising antimicrobial activity with inhibition zones larger than those observed with standard antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the radical approach facilitates the removal of the boronic ester group . The hydrolysis mechanism involves the cleavage of the boron-oxygen bond under acidic or basic conditions .

Comparación Con Compuestos Similares

Similar Compounds

- Pyridine-4-boronic acid pinacol ester

- 4-(Diphenylamino)phenylboronic acid pinacol ester

- 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester

Uniqueness

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is unique due to its phenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials .

Actividad Biológica

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boron-containing compound that has garnered attention for its biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BNO2

- Molecular Weight : 217.05 g/mol

The presence of the boron atom in the structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Research indicates that boronic acids can form reversible covalent bonds with diols, which is a crucial aspect of their mechanism in biological systems. This property allows them to inhibit enzymes such as proteasomes and kinases, which are vital for cellular processes.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A notable case study involved the use of boronic acid derivatives in combination therapies for multiple myeloma. The incorporation of these compounds into treatment regimens has shown enhanced efficacy compared to standard therapies alone, suggesting a synergistic effect that warrants further investigation .

Antibacterial and Antiviral Properties

The antibacterial and antiviral activities of boronic acids have also been explored. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit viral replication. For example, studies have reported that certain boronic acids can effectively inhibit the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Case Studies and Clinical Trials

A summary of relevant clinical trials involving boronic acid derivatives is presented in Table 1:

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in advanced stage aggressive lymphomas | To study the combination's effectiveness against drug resistance | Phase 1/Phase 2 | Completed |

| Combination therapy with ixazomib for advanced sarcoma | To establish safe dosages for treatment | Phase 1 | Ongoing |

| Bortezomib in relapsed or refractory AIDS-related sarcoma | Evaluate the maximum tolerated dose (MTD) | Phase 1 | Completed |

These trials highlight the ongoing interest in boronic acids as therapeutic agents, particularly in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many boronic acids share similar structural features, their biological activities can vary significantly based on substituents and structural modifications. For example, compounds like bortezomib and ixazomib have been extensively studied for their proteasome-inhibiting properties, while others may exhibit different mechanisms such as kinase inhibition or enzyme modulation.

Propiedades

IUPAC Name |

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQYJEMBYMREAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.